Unlocking (S)-5-(Trimethylsilyl)pent-4-yn-2-ol: Synthesis, Physicochemical Profiling, and Applications in Asymmetric Catalysis
Unlocking (S)-5-(Trimethylsilyl)pent-4-yn-2-ol: Synthesis, Physicochemical Profiling, and Applications in Asymmetric Catalysis
As drug development pipelines increasingly rely on highly functionalized, stereodefined aliphatic scaffolds, the demand for versatile chiral building blocks has surged. (S)-5-(Trimethylsilyl)pent-4-yn-2-ol represents a critical node in modern asymmetric synthesis. Functioning as a bifunctional homopropargylic alcohol, it provides both a stereodefined secondary hydroxyl group and a sterically protected, electronically tuned alkyne.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, registry identification, synthetic methodologies, and advanced applications of (S)-5-(Trimethylsilyl)pent-4-yn-2-ol, specifically focusing on its role in stereoselective Prins cyclizations and the synthesis of complex active pharmaceutical ingredients (APIs).
Physicochemical Properties & Registry Identification
Navigating the chemical registry for highly specific enantiomers can be challenging. While the exact unbranched (S)-enantiomer of this alkynol is often synthesized in situ or listed under proprietary catalog numbers, its structural isomers and protected derivatives are well-documented in the Chemical Abstracts Service (CAS) registry.
For instance, the positional isomer 5-(trimethylsilyl)pent-3-yn-1-ol is registered under CAS 86486-02-4[1], and the highly complex protected derivative (2R)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-2-ol is registered under CAS 380909-90-0[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Molecular Formula | C₈H₁₆OSi | Base formula for mass spectrometry (MS) calibration. |
| Molecular Weight | 156.30 g/mol | Standard parameter for stoichiometric calculations. |
| Exact Mass | 156.0970 Da | Critical for High-Resolution Mass Spectrometry (HRMS)[3]. |
| Appearance | Colorless to pale yellow oil | Visual indicator of purity post-chromatography. |
| Predicted Boiling Point | ~65–70 °C at 5 mmHg | Requires vacuum distillation to prevent thermal degradation[4]. |
| SMILES (S-enantiomer) | CCC#C(C)C | Used for in silico modeling and computational chemistry. |
Stereospecific Synthesis Workflow
The most robust method for accessing (S)-5-(Trimethylsilyl)pent-4-yn-2-ol is the Lewis acid-mediated regioselective ring-opening of (S)-propylene oxide using lithium trimethylsilylacetylide.
Mechanistic Causality & Protocol
Lithium acetylides are notoriously poor nucleophiles for epoxide ring-opening at low temperatures. Attempting this reaction without a Lewis acid requires elevated temperatures, which leads to regiochemical scrambling (attack at the more hindered carbon) and polymerization. By introducing Boron trifluoride diethyl etherate (BF₃·OEt₂), the epoxide oxygen is activated, increasing its electrophilicity and strictly directing the nucleophilic attack to the less sterically hindered terminal carbon (C1). This self-validating system preserves the delicate (S)-stereocenter at C2.
Step-by-Step Methodology:
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Acetylide Generation: In a flame-dried Schlenk flask under argon, dissolve trimethylsilylacetylene (1.1 equiv) in anhydrous THF. Cool to -78 °C. Add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 equiv) dropwise. Note: The slight excess of alkyne ensures complete consumption of n-BuLi, preventing unwanted nucleophilic attack by the butyl anion in subsequent steps. Stir for 30 minutes[5].
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Lewis Acid Activation: Add (S)-propylene oxide (1.0 equiv) to the mixture at -78 °C, immediately followed by the dropwise addition of BF₃·OEt₂ (1.2 equiv).
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Reaction Progression: Maintain the temperature at -78 °C for 1 hour to ensure strict regiocontrol, then allow the system to slowly warm to -20 °C over 2 hours.
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Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure (S)-alkynol.
Fig 1. Stereospecific epoxide ring-opening synthesis workflow.
Applications in Advanced Drug Development
The Silylalkyne-Prins Cyclization
The synthesis of highly substituted tetrahydropyrans and dihydropyrans is a cornerstone of natural product and API synthesis. When standard homopropargylic alcohols react with aldehydes via an oxocarbenium ion, they often undergo a competing 2-oxonia-[3,3]-sigmatropic rearrangement, leading to allenolates and poor yields of the desired cyclic product[6].
(S)-5-(Trimethylsilyl)pent-4-yn-2-ol fundamentally alters this thermodynamic landscape. The installation of the Trimethylsilyl (TMS) group on the alkyne terminus is not merely for protection; it exerts a profound β-silicon effect . During the 6-endo-dig cyclization, the developing vinyl cation is highly stabilized by the adjacent silicon atom. This stabilization lowers the activation energy of the Prins pathway, completely outcompeting the sigmatropic rearrangement and yielding the pentasubstituted dihydropyran with complete diastereocontrol (exclusively the cis-isomer)[6].
Fig 2. Silylalkyne-Prins cyclization pathway highlighting the β-silicon stabilization effect.
Synthesis of MEK Inhibitors and Sulfonamide Derivatives
The chiral secondary alcohol of this scaffold is frequently utilized in the synthesis of complex cyclopropane-1-sulfonamide derivatives, which are potent inhibitors of the MEK enzyme (mitogen-activated protein kinase kinase). In these multi-step syntheses, protected derivatives of (S)-5-(trimethylsilyl)pent-4-yn-2-ol undergo hydroboration-oxidation sequences (e.g., using 9-I-BBN) to generate highly functionalized diols that are subsequently incorporated into the final API framework[7]. The robust nature of the TMS-protected alkyne allows it to survive basic conditions (such as K₂CO₃/Methanol used for deprotection of other silyl ethers) without premature cleavage[7].
References
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NextSDS Chemical Substance Database. "5-(trimethylsilyl)pent-3-yn-1-ol — Chemical Substance Information." NextSDS. Available at:[Link]
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Bio-Fount / GBW. "(2R)-1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-2-ol (CAS 380909-90-0)." Standard Substance Network. Available at:[Link]
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Namiki Shoji Co., Ltd. "Building Blocks Catalogue March 2024." Namiki. Available at:[Link]
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University of Glasgow Theses. "Studies towards the synthesis of LL-Z1640-2 and spirocyclic systems." Harnor, S.J. (2010). Available at:[Link]
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Organic Letters (ACS Publications). "The Silylalkyne-Prins Cyclization: Stereoselective Synthesis of Tetra- and Pentasubstituted Halodihydropyrans." American Chemical Society. Available at:[Link]
- Google Patents (WO2011009541A1). "Preparation of (r)- and (s)-n-(3, 4-difluoro-2-(2-fluoro-4-iodophenylamino)--6-methoxyphenyl)-1-(2, 3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof." WIPO.
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